4-Tert-butyl-6-chloropyrimidine

Description

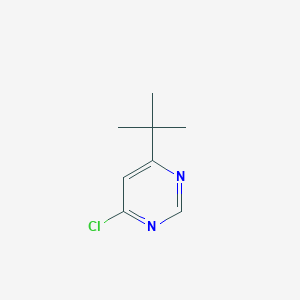

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-6-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-8(2,3)6-4-7(9)11-5-10-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJAKOSYYVOLQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276096 | |

| Record name | 4-Chloro-6-(1,1-dimethylethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3435-24-3 | |

| Record name | 4-Chloro-6-(1,1-dimethylethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3435-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(1,1-dimethylethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-6-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Tert-butyl-6-chloropyrimidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-tert-butyl-6-chloropyrimidine, a key intermediate in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals. The strategic functionalization of the pyrimidine ring is a critical endeavor in the pursuit of novel therapeutic agents. This compound emerges as a valuable building block, offering a unique combination of steric and electronic properties that can be exploited for the synthesis of diverse molecular architectures. The presence of the bulky tert-butyl group can enhance metabolic stability and modulate receptor binding, while the reactive chlorine atom at the 6-position serves as a versatile handle for a variety of chemical transformations.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structure and comparison with related compounds.

Core Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 3435-24-3 | PubChem[1] |

| Molecular Formula | C₈H₁₁ClN₂ | PubChem[1] |

| Molecular Weight | 170.64 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)(C)C1=CC(=NC=N1)Cl | PubChem[1] |

| InChI Key | ILJAKOSYYVOLQH-UHFFFAOYSA-N | PubChem[1] |

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| XLogP3-AA | 2.9 | PubChem[1] |

| Topological Polar Surface Area | 25.8 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Melting Point | Not available (likely a low-melting solid or oil) | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran; poorly soluble in water. | General Chemical Principles |

Predicted Spectroscopic Profile

Direct experimental spectra for this compound are not readily found. However, a predicted spectroscopic profile can be inferred from its structure and data from analogous compounds.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.8-8.6 (s, 1H, pyrimidine H-2)

-

δ 7.2-7.0 (s, 1H, pyrimidine H-5)

-

δ 1.35 (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~175 (C-4)

-

δ ~162 (C-6)

-

δ ~158 (C-2)

-

δ ~115 (C-5)

-

δ ~38 (quaternary C of tert-butyl)

-

δ ~29 (CH₃ of tert-butyl)

-

-

Mass Spectrometry (EI):

-

Expected molecular ion (M⁺) peak at m/z 170, with a characteristic M+2 peak at m/z 172 (ratio ~3:1) due to the ³⁵Cl and ³⁷Cl isotopes.

-

A prominent fragment corresponding to the loss of a methyl group ([M-15]⁺) at m/z 155.

-

A fragment corresponding to the loss of the tert-butyl group ([M-57]⁺) at m/z 113.

-

-

Infrared (IR) Spectroscopy:

-

C=N stretching vibrations in the 1600-1500 cm⁻¹ region.

-

C-H stretching of the tert-butyl group around 2960 cm⁻¹.

-

C-Cl stretching in the 800-600 cm⁻¹ region.

-

Synthesis of this compound

A plausible and efficient synthesis of this compound can be designed by analogy to the preparation of structurally related compounds, such as 4-tert-butyl-2-chloropyridine.[2] This approach involves the directed ortho-metalation of 4-tert-butylpyrimidine followed by chlorination.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Materials:

-

4-tert-Butylpyrimidine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Hexachloroethane (C₂Cl₆)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 4-tert-butylpyrimidine (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add TMEDA (1.2 eq) to the solution.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 1-2 hours at this temperature.

-

In a separate flask, prepare a solution of hexachloroethane (1.2 eq) in anhydrous THF.

-

Slowly add the hexachloroethane solution to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the electron-deficient pyrimidine ring and the labile chlorine atom, making it an excellent substrate for nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 6-position is readily displaced by a variety of nucleophiles. The electron-withdrawing nature of the pyrimidine nitrogens activates the C-6 position towards nucleophilic attack.

Caption: General scheme for SₙAr reactions.

Explanatory Insights: The choice of base and solvent is crucial for the success of SₙAr reactions. For amine nucleophiles, a non-nucleophilic base like potassium carbonate or triethylamine is often sufficient. For less reactive nucleophiles like alcohols and thiols, a stronger base such as sodium hydride may be required to generate the corresponding alkoxide or thiolate in situ. Polar aprotic solvents like DMF or DMSO are typically used to facilitate the reaction.

Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with aryl or vinyl boronic acids. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds.

Caption: Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights: The success of a Suzuki coupling often depends on the catalyst system. For electron-rich chloropyrimidines, a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) is a good starting point. The choice of base is also critical; carbonates such as potassium carbonate or cesium carbonate are commonly employed. The reaction is typically carried out in a mixture of an organic solvent like dioxane or toluene and water.

Applications in Drug Discovery and Medicinal Chemistry

While direct applications of this compound in marketed drugs are not prominently documented, its value as a synthetic intermediate is significant. The pyrimidine scaffold is a well-established pharmacophore in a multitude of therapeutic areas.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP, enabling competitive binding to the enzyme's active site. The ability to introduce diverse substituents at the 6-position of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitor libraries.

-

Anti-inflammatory Agents: Certain pyrimidine derivatives have been shown to exhibit anti-inflammatory properties, for instance, through the inhibition of cyclooxygenase (COX) enzymes. The structural features of this compound could be exploited to design novel anti-inflammatory agents.

-

Other Therapeutic Areas: The versatility of the pyrimidine ring has led to its incorporation into drugs for a wide range of conditions, including cancer, viral infections, and cardiovascular diseases. The unique substitution pattern of this compound provides a platform for the exploration of new chemical space in these and other therapeutic areas.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. Based on data for similar compounds, it is likely to be an irritant to the skin and eyes.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its unique combination of a bulky tert-butyl group and a reactive chlorine atom on a pyrimidine core provides a rich platform for the generation of diverse and complex molecules. While detailed experimental data for this specific compound is somewhat limited in the public domain, its properties and reactivity can be confidently predicted based on established chemical principles and data from analogous structures. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- PubChem. (n.d.). 4-Chloro-6-(1,1-dimethylethyl)pyrimidine. National Center for Biotechnology Information.

- Google Patents. (n.d.). A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4 -.

Sources

An In-depth Technical Guide to 4-Tert-butyl-6-chloropyrimidine (CAS No. 3435-24-3) for Advanced Drug Discovery

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Modern Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in the design of therapeutic agents. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In the realm of drug discovery, the pyrimidine ring serves as a versatile template for constructing molecules that can effectively interact with a multitude of biological targets, including kinases, G-protein coupled receptors, and enzymes. The strategic functionalization of the pyrimidine core is paramount in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the vast array of pyrimidine-based building blocks, 4-Tert-butyl-6-chloropyrimidine stands out as a particularly valuable intermediate for the synthesis of novel therapeutics, especially in the field of oncology. Its unique substitution pattern, featuring a sterically demanding tert-butyl group and a reactive chloro moiety, offers medicinal chemists a powerful tool for crafting highly selective and potent drug candidates. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and strategic application in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis and for predicting the characteristics of its derivatives. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 3435-24-3 | , |

| Molecular Formula | C₈H₁₁ClN₂ | |

| Molecular Weight | 170.64 g/mol | |

| Appearance | Off-white to white solid | |

| Purity | ≥95% | |

| SMILES | CC(C)(C)C1=CC(=NC=N1)Cl | |

| InChI | InChI=1S/C8H11ClN2/c1-8(2,3)6-4-7(9)11-5-10-6/h4-5H,1-3H3 |

Strategic Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from more readily available precursors. A common approach involves the construction of the pyrimidine ring followed by chlorination.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible and robust method for the laboratory-scale synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 4-Tert-butyl-6-hydroxypyrimidine

-

Rationale: The initial step involves the construction of the pyrimidine ring through a condensation reaction. Pivalamidine provides the N-C-N fragment, while a suitable malonic ester derivative provides the C-C-C backbone. The tert-butyl group is introduced at this stage to avoid potential steric hindrance in later steps.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., argon).

-

To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

Add pivalamidine hydrochloride (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-Tert-butyl-6-hydroxypyrimidine.

-

Step 2: Chlorination of 4-Tert-butyl-6-hydroxypyrimidine

-

Rationale: The hydroxyl group at the 6-position is converted to a chloro group, which serves as a reactive handle for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[1]

-

Procedure:

-

In a fume hood, carefully add 4-Tert-butyl-6-hydroxypyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.

-

Optionally, a tertiary amine base such as N,N-diisopropylethylamine can be added to facilitate the reaction.[1]

-

Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

-

Application in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The chloro substituent at the 6-position of this compound is susceptible to nucleophilic aromatic substitution (SₙAr), making it an excellent starting point for the synthesis of diverse libraries of compounds.[2][3][4] This reactivity is particularly valuable in the development of kinase inhibitors, a major class of targeted cancer therapies.

The SₙAr Reaction: A Versatile Tool for Library Synthesis

The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at the carbon bearing the chlorine atom. This allows for the introduction of a wide range of functional groups, most commonly amines, to generate 4-tert-butyl-6-aminopyrimidine derivatives.

Caption: Generalized workflow for nucleophilic aromatic substitution on this compound.

Rationale in Kinase Inhibitor Design

Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The pyrimidine core often serves as a scaffold that mimics the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase. The substituents on the pyrimidine ring are then designed to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

The tert-butyl group on this compound is a key feature. Its steric bulk can be exploited to achieve selectivity for a particular kinase by preventing the inhibitor from binding to other kinases with smaller binding pockets. This is a critical aspect of modern drug design, as off-target kinase inhibition can lead to undesirable side effects. The amino group introduced via the SₙAr reaction can be further functionalized to introduce additional binding interactions or to modulate the physicochemical properties of the molecule, such as solubility and cell permeability.

Exemplary Protocol: Synthesis of a 4-Tert-butyl-6-aminopyrimidine Derivative

This protocol illustrates the general procedure for the amination of this compound, a key step in the synthesis of many potential kinase inhibitors.

-

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane, add the desired primary or secondary amine (1.1-1.5 eq).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The reaction can be conveniently monitored by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired 4-tert-butyl-6-aminopyrimidine derivative.

-

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion: A Versatile Building Block for Future Therapies

This compound is a valuable and versatile building block for the synthesis of novel, biologically active molecules. Its strategic combination of a sterically demanding tert-butyl group and a reactive chloro substituent provides medicinal chemists with a powerful platform for the design and synthesis of selective kinase inhibitors and other potential therapeutic agents. The synthetic protocols and applications discussed in this guide are intended to provide researchers with the foundational knowledge and practical insights necessary to effectively utilize this important intermediate in their drug discovery programs.

References

- PubChem. (n.d.). 4-Chloro-6-(1,1-dimethylethyl)pyrimidine.

- Google Patents. (1996). Process for the preparation of chloropyrimidines.

Sources

- 1. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

4-Tert-butyl-6-chloropyrimidine molecular weight

An In-Depth Technical Guide to 4-tert-butyl-6-chloropyrimidine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted pyrimidine derivative that has emerged as a crucial building block in synthetic organic chemistry, particularly within the domain of medicinal chemistry and drug development. The pyrimidine ring is a privileged scaffold, forming the core of numerous biologically active compounds, including nucleobases and a wide array of pharmaceuticals. The specific substitution pattern of this compound—featuring a sterically demanding tert-butyl group and a reactive chloro moiety—provides a unique combination of physicochemical properties and synthetic versatility.

The tert-butyl group often serves to enhance metabolic stability, improve solubility in non-polar environments, and create specific steric interactions with biological targets. Concurrently, the chlorine atom at the 6-position acts as an effective leaving group, enabling a wide range of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This dual functionality makes it an invaluable intermediate for constructing complex molecular architectures and generating libraries of compounds for high-throughput screening. This guide provides a comprehensive overview of its core properties, a representative synthetic workflow, analytical characterization techniques, and key applications for researchers in the chemical and pharmaceutical sciences.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate its solubility, reactivity, and potential interactions in biological systems.

Core Identifiers

Precise identification is critical for regulatory compliance, procurement, and literature tracking.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 3435-24-3[1][2][3] |

| Molecular Formula | C₈H₁₁ClN₂[1][2] |

| SMILES | CC(C)(C)C1=CC(=NC=N1)Cl[1][4] |

| InChIKey | ILJAKOSYYVOLQH-UHFFFAOYSA-N[1][4] |

Molecular Weight and Mass

The mass of the molecule is a cornerstone for all stoichiometric calculations in synthesis and analysis.

| Property | Value | Source |

| Molecular Weight | 170.64 g/mol | PubChem[1][3] |

| Exact Mass | 170.0610761 Da | PubChem[1] |

| Monoisotopic Mass | 170.0610761 Da | PubChem[1][4] |

Computed Physicochemical Properties

These properties, often calculated in silico, are vital for predicting a compound's behavior in various environments, including its potential as a drug candidate (Lipinski's Rule of Five).

| Property | Value | Source |

| XLogP3-AA (Lipophilicity) | 2.9 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 25.8 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Complexity | 131 | PubChem[1] |

Structural Representation

The two-dimensional structure of the molecule is depicted below.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound typically follows established principles of heterocyclic chemistry, involving the construction of the pyrimidine core followed by functionalization.

Retrosynthetic Strategy

A common and logical approach involves the chlorination of a pyrimidinone precursor. The key transformation is the conversion of a hydroxyl group (in its tautomeric oxo form) into a chloro group, a standard procedure for activating heterocyclic rings for subsequent nucleophilic substitution reactions. This precursor can often be synthesized via a condensation reaction between a β-dicarbonyl compound (or equivalent) and a source of amidine.

Representative Synthetic Protocol

This protocol is an illustrative example based on well-established chemical transformations for producing chloropyrimidines.[5]

Step 1: Synthesis of 4-tert-butylpyrimidin-6(1H)-one

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add 4,4-dimethyl-3-oxopentanoate and formamidine hydrochloride.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality: This is a classical pyrimidine synthesis (Prins reaction variant). The strong base (ethoxide) facilitates the condensation between the ester-ketone and the amidine to form the heterocyclic ring.

-

-

After cooling to room temperature, neutralize the mixture with acetic acid and reduce the solvent volume via rotary evaporation.

-

The resulting precipitate is filtered, washed with cold water, and dried to yield the pyrimidinone intermediate.

Step 2: Chlorination to this compound

-

In a fume hood, charge a flask with the dried 4-tert-butylpyrimidin-6(1H)-one from the previous step.

-

Carefully add an excess of phosphorus oxychloride (POCl₃), typically 3-5 equivalents. A catalytic amount of a tertiary amine like N,N-dimethylaniline may be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Causality: POCl₃ is a powerful chlorinating and dehydrating agent. It converts the pyrimidinone tautomer into the chloro-substituted pyrimidine, which is more reactive.

-

-

Allow the mixture to cool and then carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Trustworthiness: This quenching step must be performed slowly and with caution, as the reaction of POCl₃ with water is highly exothermic.

-

-

Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until it is slightly alkaline.

Work-up and Purification

-

Transfer the neutralized aqueous slurry to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield pure this compound as a solid.

Synthesis and Purification Workflow

Caption: General workflow for synthesis and purification.

Analytical Characterization

Validation of the compound's identity and purity is a non-negotiable step in synthesis. A combination of spectroscopic methods provides a self-validating system to confirm the structure.

-

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to be simple and highly characteristic. It should display a sharp singlet at approximately δ 1.3-1.4 ppm, integrating to 9 protons, corresponding to the magnetically equivalent methyl protons of the tert-butyl group.[6] The two protons on the pyrimidine ring will appear as distinct singlets or doublets in the aromatic region (typically δ 7.0-9.0 ppm).

-

¹³C NMR : The carbon spectrum will show a signal for the quaternary carbon of the tert-butyl group and another for the methyl carbons. The four distinct carbons of the pyrimidine ring will also be visible in the downfield region.

-

-

4.2 Mass Spectrometry (MS) :

-

Mass spectrometry will confirm the molecular weight. In the mass spectrum, the molecular ion peak (M⁺) will appear as a characteristic doublet due to the two major isotopes of chlorine. There will be a peak for the molecule containing ³⁵Cl and a peak two mass units higher (M+2) for the molecule containing ³⁷Cl, with a relative intensity ratio of approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.

-

-

4.3 Purity Assessment :

-

High-Performance Liquid Chromatography (HPLC) is typically used to assess purity, which should be ≥95% for most research applications.

-

Applications in Research and Development

The utility of this compound is primarily driven by its function as a versatile synthetic intermediate.

Medicinal Chemistry Scaffold

The compound is an excellent starting point for generating novel molecular entities. The chlorine atom is readily displaced by a variety of nucleophiles (O, N, S-based), allowing for the rapid diversification of the pyrimidine core. This strategy is central to structure-activity relationship (SAR) studies. For instance, substituted pyrimidines are core components of many kinase inhibitors, and this building block has been incorporated into molecules designed as novel inhibitors for challenging targets like KRAS-G12D.[7]

Substrate for Cross-Coupling Reactions

The chloro-substituent makes the molecule an ideal substrate for transition-metal-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation.

-

Suzuki Coupling : Reaction with boronic acids or esters in the presence of a palladium catalyst creates a new C-C bond, attaching aryl or alkyl groups at the 6-position.

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with amines allows for the formation of C-N bonds, yielding 6-amino-substituted pyrimidines, a common motif in bioactive molecules.

Caption: Reactivity in key cross-coupling reactions.

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

Hazard Identification

Based on GHS classifications, the compound presents several hazards.[1]

| GHS Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls : Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a highly functional and strategically important tool for chemical innovation. Its well-defined physicochemical properties, combined with a reactive handle for diverse synthetic transformations, secure its role as a valuable building block in the synthesis of novel compounds for pharmaceuticals, agrochemicals, and materials science. The robust methods for its synthesis and characterization ensure its reliable use in demanding research and development environments.

References

- PubChem. 4-Chloro-6-(1,1-dimethylethyl)pyrimidine.

- PubChemLite. This compound (C8H11ClN2). [Link]

- Google Patents. CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin.

- Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)

- Asian Journal of Chemistry.

- Google Patents.

- MDPI. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]

Sources

- 1. 4-Chloro-6-(1,1-dimethylethyl)pyrimidine | C8H11ClN2 | CID 4289243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3435-24-3 | 4-(tert-Butyl)-6-chloropyrimidine - AiFChem [aifchem.com]

- 3. 4-(tert-Butyl)-6-chloropyrimidine | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - this compound (C8H11ClN2) [pubchemlite.lcsb.uni.lu]

- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 6. 4-(Tert-butyl)-6-chloro-2-methylpyrimidine (128939-55-9) for sale [vulcanchem.com]

- 7. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs | MDPI [mdpi.com]

4-Tert-butyl-6-chloropyrimidine synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Tert-butyl-6-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in contemporary medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology.[1] Its unique substitution pattern—a sterically demanding tert-butyl group and a reactive chloro moiety—provides strategic vectors for molecular elaboration and fine-tuning of structure-activity relationships (SAR). This guide provides a comprehensive overview of the primary synthetic pathways to this key building block, grounded in established chemical principles and supported by detailed experimental protocols. We will dissect two robust synthetic strategies, offering insights into the causality behind experimental choices, comparative analysis of the routes, and methods for structural verification.

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine scaffold is a cornerstone of therapeutic drug design, largely due to its prevalence in the nucleobases of DNA and RNA, which allows for diverse interactions with a multitude of biological targets.[2] The inherent electronic properties and synthetic tractability of the pyrimidine ring have led to its incorporation into a wide array of approved drugs spanning anti-infectives, anticancer agents, and treatments for neurological disorders.[2]

This compound emerges as a particularly valuable intermediate. The chlorine atom at the 6-position acts as a proficient leaving group, highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various amine, alcohol, or thiol functionalities.[1] Concurrently, the tert-butyl group at the 4-position serves as a lipophilic anchor, often occupying hydrophobic pockets within enzyme active sites and contributing to enhanced binding affinity and metabolic stability. This guide aims to equip researchers with the foundational knowledge to efficiently synthesize this compound, thereby facilitating the discovery of next-generation therapeutics.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary convergent strategies. The choice between these pathways often depends on the availability of starting materials, scalability requirements, and desired purity profiles.

Caption: Synthesis of 4,6-Dichloropyrimidine.

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine [3]

-

Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 4,6-dihydroxypyrimidine (1.0 mol, 112.1 g).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3.0 mol, 460 g, 280 mL) to the flask.

-

Catalyst Addition: Slowly add N,N-diisopropylethylamine (Hünig's base) (1.1 mol, 142 g, 191 mL) to the stirred suspension. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to 90-100°C and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice (2 kg) with vigorous stirring in a well-ventilated fume hood.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 500 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine. Further purification can be achieved by vacuum distillation or recrystallization from hexane.

| Parameter | Value | Reference |

| Reagents | 4,6-dihydroxypyrimidine, POCl₃, N,N-diisopropylethylamine | [3] |

| Temperature | 90-100 °C | [3] |

| Reaction Time | 4-6 hours | [3] |

| Typical Yield | 85-95% | [3] |

Step 2: Regioselective tert-Butylation

The core of this pathway lies in the selective monosubstitution of 4,6-dichloropyrimidine. The C4 and C6 positions of the pyrimidine ring are electronically deficient and thus susceptible to nucleophilic attack. While electronically similar, the C4 position is often reported to be slightly more reactive towards nucleophiles. This selectivity can be enhanced by carefully controlling reaction conditions. A strong nucleophile, such as tert-butylmagnesium chloride (a Grignard reagent) or tert-butyllithium, is required to introduce the bulky tert-butyl group.

Causality Behind Experimental Choices:

-

Nucleophile: A Grignard reagent is often preferred over an organolithium reagent for large-scale synthesis due to better thermal stability and lower basicity, which can reduce side reactions.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it effectively solvates the Grignard reagent and is stable under the reaction conditions.

-

Temperature: The reaction is typically conducted at low temperatures (-20°C to 0°C) to control the exothermic reaction and enhance the regioselectivity, minimizing the formation of the 2,6-disubstituted byproduct.

Caption: Regioselective tert-Butylation.

Experimental Protocol: Synthesis of this compound

-

Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4,6-dichloropyrimidine (1.0 mol, 149.0 g) in anhydrous THF (1.5 L).

-

Cooling: Cool the solution to -20°C using a dry ice/acetone bath.

-

Nucleophile Addition: Add tert-butylmagnesium chloride (1.0 M solution in THF, 1.05 mol, 1.05 L) dropwise via an addition funnel, maintaining the internal temperature below -15°C.

-

Reaction: Stir the mixture at -20°C for 2 hours, then allow it to slowly warm to 0°C over 1 hour. Monitor the reaction progress by GC-MS or LC-MS.

-

Quenching: Once the reaction is complete, carefully quench the mixture by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (500 mL).

-

Extraction: Extract the mixture with ethyl acetate (3 x 500 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Pathway II: Ring Construction Followed by Chlorination

This alternative strategy builds the pyrimidine ring with the tert-butyl group already in place, followed by a final chlorination step. This can be advantageous if the precursors are readily available or if issues with regioselectivity arise in Pathway I.

Step 1: Synthesis of 4-tert-butyl-6-hydroxypyrimidine

This step involves a classical pyrimidine synthesis: a condensation reaction. A suitable 1,3-dicarbonyl equivalent containing a tert-butyl group is reacted with a source of the N-C-N fragment. A common and effective method is the reaction of pivaloylacetonitrile (3,3-dimethyl-2-oxobutanenitrile) with formamide in the presence of a base.

Experimental Protocol: Synthesis of 4-tert-butyl-6-hydroxypyrimidine [4]

-

Setup: In a round-bottom flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 mol, 25.3 g) in absolute ethanol (500 mL).

-

Precursor Addition: To the sodium ethoxide solution, add pivaloylacetonitrile (1.0 mol, 125.2 g) and formamide (2.0 mol, 90.1 g, 79.8 mL).

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 8-12 hours.

-

Work-up: After cooling, evaporate the ethanol under reduced pressure. Dissolve the residue in water (1 L) and acidify to pH 5-6 with concentrated hydrochloric acid.

-

Isolation: The product, 4-tert-butyl-6-hydroxypyrimidine, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Chlorination of 4-tert-butyl-6-hydroxypyrimidine

The final step is the conversion of the hydroxyl group to the target chloro group. As in Pathway I, this is reliably achieved using phosphorus oxychloride.

Caption: Final Chlorination Step.

Experimental Protocol: Chlorination [5]

-

Setup: In a flask equipped with a reflux condenser, suspend 4-tert-butyl-6-hydroxypyrimidine (1.0 mol, 152.2 g) in phosphorus oxychloride (POCl₃) (3.0 mol, 460 g, 280 mL).

-

Reaction: Heat the mixture to reflux (approx. 105°C) and maintain for 3-5 hours.

-

Work-up and Purification: Follow the work-up and purification procedure as described in Pathway I, Step 1.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway I (via Dichloropyrimidine) | Pathway II (via Hydroxypyrimidine) |

| Starting Materials | 4,6-Dihydroxypyrimidine, t-BuMgCl | Pivaloylacetonitrile, Formamide |

| Key Steps | Chlorination, Regioselective SNAr | Ring Condensation, Chlorination |

| Scalability | Generally higher; well-established industrial processes for dichloropyrimidines. | Moderate; condensation may require more specific conditions. |

| Regiocontrol | Potential for disubstitution byproduct; requires careful temperature control. | Excellent; regiochemistry is set during ring formation. |

| Overall Yield | Typically good to excellent (60-80% over two steps). | Moderate to good (50-70% over two steps). |

| Safety/Handling | Grignard/Organolithium reagents are pyrophoric and moisture-sensitive. | Use of sodium metal requires caution. |

Spectroscopic Characterization

The structural identity and purity of the final product, this compound, are confirmed using standard spectroscopic techniques.

| Technique | Expected Characteristics |

| ¹H NMR | A singlet for the nine tert-butyl protons (δ ≈ 1.3-1.4 ppm), a singlet for the aromatic proton at C5 (δ ≈ 7.2-7.4 ppm), and a singlet for the aromatic proton at C2 (δ ≈ 8.8-9.0 ppm). |

| ¹³C NMR | Resonances for the tert-butyl quaternary carbon and methyl carbons, as well as four distinct aromatic carbons for the pyrimidine ring. |

| Mass Spec (EI) | Expected molecular ion peak at m/z ≈ 170 (M⁺) for ³⁵Cl and 172 (M+2)⁺ for ³⁷Cl in a ~3:1 ratio. A prominent fragment corresponding to the loss of a methyl group ([M-15]⁺) or the entire tert-butyl group is likely. |

| IR Spectroscopy | Characteristic bands for C=N stretching (approx. 1600-1500 cm⁻¹) and C-Cl stretching (approx. 750-700 cm⁻¹). [6] |

Conclusion

The synthesis of this compound can be effectively accomplished via two primary, robust pathways. Pathway I, involving the regioselective substitution of 4,6-dichloropyrimidine, is often favored for its scalability and reliance on common industrial intermediates. Pathway II, which constructs the substituted ring prior to chlorination, offers superior regiocontrol and serves as a valuable alternative. The choice of synthesis route will ultimately be guided by project-specific requirements, including scale, cost, and available equipment. A thorough understanding of both pathways provides medicinal chemists with the flexibility needed to efficiently access this critical building block for the advancement of drug discovery programs.

References

- Vulcanchem. 4-(Tert-butyl)-6-chloro-2-methylpyrimidine - 128939-55-9.

- PubChem. 4-Chloro-6-(1,1-dimethylethyl)pyrimidine.

- Google Patents. US5525724A - Process for the preparation of chloropyrimidines.

- Google Patents. EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

- Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

- Google Patents. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

- Organic Syntheses. 4-Methyl-6-hydroxypyrimidine.

- Google Patents. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine.

- Wessjohann, L. A., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2313.

- Barrow, J. C. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(16), 4786.

- Google Patents. US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan.

- MDPI. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.

- Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 4. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 5. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 6. 4-(Tert-butyl)-6-chloro-2-methylpyrimidine (128939-55-9) for sale [vulcanchem.com]

A Technical Guide to the ¹H NMR Spectrum of 4-Tert-butyl-6-chloropyrimidine

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Tert-butyl-6-chloropyrimidine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed spectral interpretation but also the underlying scientific principles and practical experimental protocols.

Introduction: The Significance of this compound

This compound belongs to the class of substituted pyrimidines, which are foundational scaffolds in numerous bioactive molecules. The strategic placement of a bulky tert-butyl group and a reactive chloro substituent makes it a valuable intermediate in the synthesis of complex molecular architectures. Accurate structural elucidation is paramount in the development of novel compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide will focus on the ¹H NMR spectrum, a powerful technique for revealing the proton environment within the molecule.

Predicted ¹H NMR Spectrum of this compound

While an experimental spectrum is the gold standard, a predicted ¹H NMR spectrum, based on established principles of chemical shifts and coupling constants, provides a robust framework for structural verification. The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals corresponding to the two types of non-equivalent protons in the molecule.

Molecular Structure and Proton Environments

To understand the ¹H NMR spectrum, it is essential to first examine the molecular structure and identify the different proton environments.

Figure 1: Chemical structure of this compound with proton environments highlighted.

As illustrated in Figure 1, there are two distinct proton signals anticipated:

-

The tert-butyl protons: Nine equivalent protons of the three methyl groups.

-

The pyrimidine ring protons: Two aromatic protons on the pyrimidine ring.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The predicted ¹H NMR spectral data for this compound is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| tert-butyl protons (-C(CH₃)₃) | ~1.3 | Singlet (s) | 9H | N/A |

| Pyrimidine H-5 | ~7.4 | Doublet (d) | 1H | ~1.5 - 2.5 |

| Pyrimidine H-2 | ~8.8 | Doublet (d) | 1H | ~1.5 - 2.5 |

Rationale for Predictions:

-

Tert-butyl Protons: The tert-butyl group protons are shielded and are not adjacent to any other protons, hence they are expected to appear as a sharp singlet in the upfield region, typically around 1.3 ppm. The high intensity of this signal, integrating to 9 protons, is a characteristic feature.[1]

-

Pyrimidine Protons: The protons on the pyrimidine ring are in an electron-deficient aromatic system and are therefore significantly deshielded, appearing at much lower fields.

-

H-5: The proton at the 5-position is expected to be a doublet due to coupling with the proton at the 2-position. Its chemical shift is influenced by the adjacent chloro and tert-butyl groups.

-

H-2: The proton at the 2-position is also expected to be a doublet due to coupling with the proton at the 5-position. Being situated between two electronegative nitrogen atoms, it will be the most deshielded proton in the molecule, appearing at the lowest field.

-

-

Coupling Constant (J): The coupling between H-2 and H-5 is a four-bond coupling (⁴JHH), which is typically small in heteroaromatic systems, predicted to be in the range of 1.5-2.5 Hz.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties and the single residual solvent peak at ~7.26 ppm.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping: Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz | Provides good signal dispersion. |

| Solvent | CDCl₃ | Common solvent for organic compounds. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |

| Number of Scans | 16-32 | Sufficient for good signal-to-noise ratio. |

| Relaxation Delay (d1) | 1-2 seconds | Allows for adequate relaxation of protons between scans. |

| Acquisition Time (aq) | 3-4 seconds | Ensures good resolution. |

| Spectral Width (sw) | 16 ppm | Covers the expected chemical shift range. |

Data Processing

-

Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

Figure 2: Experimental workflow for acquiring the ¹H NMR spectrum of this compound.

Interpretation and Structural Confirmation

The acquired ¹H NMR spectrum should be carefully analyzed to confirm the structure of this compound.

-

Signal Count: The presence of exactly three signals (including the solvent and TMS) would be consistent with the proposed structure.

-

Chemical Shifts: The chemical shifts of the signals should align with the predicted values. The downfield aromatic protons and the upfield aliphatic tert-butyl protons are key indicators.

-

Integration: The integral ratios should be approximately 9:1:1 for the tert-butyl protons, H-5, and H-2, respectively.

-

Multiplicity and Coupling Constants: The observation of two doublets in the aromatic region with a small coupling constant would confirm the meta-relationship of the two pyrimidine protons.

Any significant deviation from this expected pattern would warrant further investigation, such as considering the presence of impurities or an alternative isomeric structure.

Conclusion

The ¹H NMR spectrum of this compound provides a distinctive fingerprint for its structural verification. By understanding the predicted spectral features and following a robust experimental protocol, researchers can confidently identify this important synthetic intermediate. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel pyrimidine derivatives, ensuring the integrity and quality of their research.

References

- PubChem. (n.d.). 4-Chloro-6-(1,1-dimethylethyl)pyrimidine.

- ACD/Labs. (2008, July 7). t-Butyl group towers over other 1H resonances.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link].

- Gupta, V. P., Sharma, A., Virdi, A., & Ram, V. (2006). Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 57–67. [Link].[4]

Sources

Solubility of 4-Tert-butyl-6-chloropyrimidine in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Tert-butyl-6-chloropyrimidine in Organic Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a substituted pyrimidine derivative with significant potential in medicinal chemistry and organic synthesis. Its utility as a building block in the development of novel therapeutic agents and functional materials is intrinsically linked to its solubility characteristics in various organic solvents. Understanding and predicting its solubility is a critical first step in reaction design, purification, formulation, and ultimately, the successful application of this compound.

This technical guide provides a comprehensive overview of the solubility of this compound, moving beyond simple data points to explore the underlying physicochemical principles that govern its behavior. We will delve into a theoretical framework for predicting solubility, present a standardized protocol for its experimental determination, and discuss the practical implications for researchers in the field.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. The principle of "like dissolves like" serves as a fundamental guide: a solute will have higher solubility in a solvent with similar polarity and intermolecular forces.

The structure of this compound features a moderately polar pyrimidine ring, a nonpolar, bulky tert-butyl group, and an electronegative chlorine atom. This combination of functional groups results in a molecule with an overall low to moderate polarity.

-

Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, contributing to its solubility in polar aprotic and, to a lesser extent, polar protic solvents.

-

Tert-butyl Group: This large, nonpolar alkyl group significantly influences the molecule's solubility profile, increasing its affinity for nonpolar (lipophilic) solvents.

-

Chlorine Atom: The electronegative chlorine atom introduces a dipole moment, slightly increasing the molecule's polarity.

Based on this structural analysis, we can predict the following solubility trends:

-

High Solubility: Expected in nonpolar and moderately polar aprotic solvents such as toluene, diethyl ether, dichloromethane, and tetrahydrofuran (THF).

-

Moderate Solubility: Likely in more polar aprotic solvents like ethyl acetate and acetone.

-

Low Solubility: Anticipated in highly polar protic solvents such as ethanol and methanol, and very low solubility in water due to the hydrophobic nature of the tert-butyl group.

Quantitative Solubility Data

While extensive quantitative solubility data for this compound is not widely available in the public domain, the following table provides a general, predictive framework based on its chemical structure and the principles outlined above. Researchers are strongly encouraged to determine experimental values for their specific applications.

| Solvent Class | Solvent Examples | Predicted Solubility (at 25 °C) |

| Nonpolar | Toluene, Hexane | High |

| Polar Aprotic | Dichloromethane, THF | High |

| Ethyl Acetate, Acetone | Moderate | |

| Polar Protic | Ethanol, Methanol | Low |

| Aqueous | Water | Very Low |

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent.

Materials

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with temperature probe

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical technique like GC or UV-Vis spectroscopy)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated, with undissolved solid remaining.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: A stepwise representation of the experimental protocol for determining the solubility of a compound.

Practical Implications for Researchers

A thorough understanding of the solubility of this compound is paramount for its effective use in a research setting.

-

Reaction Solvent Selection: The choice of solvent is critical for achieving optimal reaction kinetics and yield. A solvent in which the starting materials, including this compound, are highly soluble is generally preferred. The solubility data, whether predicted or experimentally determined, will guide this selection.

-

Purification Strategies: Solubility differences are the basis for purification techniques such as recrystallization and precipitation. To effectively purify this compound, a solvent system should be chosen where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, allowing for the formation of pure crystals upon cooling.

-

Formulation Development: In the context of drug development, solubility in pharmaceutically acceptable solvents is a key consideration for formulating drug candidates for in vitro and in vivo studies. Poor solubility can hinder bioavailability and therapeutic efficacy.

Solvent Selection Decision Tree

Caption: A logical guide for selecting an appropriate solvent based on the intended application and solubility characteristics.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Researchers should consult the Safety Data Sheet (SDS) for specific information on hazards, handling, and disposal. In the absence of a specific SDS, general safe laboratory practices for handling chlorinated heterocyclic compounds should be followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

While specific, publicly available solubility data for this compound is limited, a strong predictive understanding can be derived from its molecular structure. This guide provides a theoretical framework, a robust experimental protocol for generating precise data, and practical considerations for its application in research and development. By combining theoretical predictions with empirical data, researchers can effectively harness the potential of this valuable chemical entity.

References

- Title: "Solubility" Source: IUPAC Gold Book URL:[Link]

- Title: "General Principles of Solubility" Source: Chemistry LibreTexts URL:[Link]

- Title: "Safety Data Sheets (SDS)

The Strategic Application of 4-Tert-butyl-6-chloropyrimidine in Modern Medicinal Chemistry

Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. This in-depth technical guide explores the potential applications of a particularly valuable derivative, 4-tert-butyl-6-chloropyrimidine. We will dissect the strategic importance of the tert-butyl and chloro substituents, detailing how they contribute to molecular recognition, pharmacokinetic profiles, and synthetic versatility. This guide will serve as a comprehensive resource for researchers and drug development professionals, providing not only theoretical insights but also practical, step-by-step protocols for the synthesis and derivatization of this promising building block. We will delve into its application in the design of kinase inhibitors, anticancer agents, and central nervous system (CNS) modulators, supported by case studies and structure-activity relationship (SAR) analyses.

Part 1: The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring is a recurring motif in a significant number of FDA-approved drugs, a testament to its remarkable versatility and ability to interact with a wide range of biological targets.[1][2][3] Its presence in nucleobases underscores its fundamental role in biological systems, providing a template for the design of molecules that can mimic endogenous ligands and modulate the activity of enzymes and receptors.

The Significance of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases have emerged as one of the most important classes of drug targets, particularly in oncology.[4] The pyrimidine core is frequently found in small molecule kinase inhibitors, where it often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[4] This interaction anchors the inhibitor in the ATP-binding pocket, providing a stable platform for the rest of the molecule to interact with other regions of the enzyme, thereby conferring potency and selectivity.

The Strategic Importance of Substituents

The biological activity and pharmaceutical properties of a pyrimidine-based drug candidate are profoundly influenced by its substitution pattern. The this compound scaffold offers two key functional handles that can be strategically manipulated by medicinal chemists.

-

The Chloro Group: A Versatile Synthetic Handle The chlorine atom at the 6-position of the pyrimidine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, and thiols, enabling the rapid generation of compound libraries for lead discovery and optimization.[5] Furthermore, the chloro substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce further molecular diversity.[6]

-

The Tert-butyl Group: A Modulator of Potency, Selectivity, and Pharmacokinetics The bulky tert-butyl group at the 4-position plays a crucial role in shaping the molecule's interaction with its biological target. It can provide steric hindrance that directs the binding orientation, enhance selectivity by preventing off-target interactions, and improve metabolic stability by blocking potential sites of oxidation. The lipophilic nature of the tert-butyl group can also be leveraged to modulate the compound's solubility and membrane permeability. In cases where the tert-butyl group leads to undesirable properties, the principles of bioisosteric replacement can be applied to substitute it with other groups that mimic its size and shape while offering improved physicochemical properties.

Part 2: Synthetic Strategies and Key Reactions

The synthetic accessibility of this compound and its derivatives is a key advantage for its use in drug discovery programs. The following protocols provide a general framework for the synthesis and derivatization of this versatile building block.

Synthesis of this compound

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

This is a fundamental reaction for elaborating the this compound core. The electron-withdrawing nature of the pyrimidine ring activates the C6-position for nucleophilic attack.

Experimental Protocol: General Procedure for SNAr with an Amine

-

To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-4-tert-butylpyrimidine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions provide a powerful tool for introducing carbon-carbon and carbon-heteroatom bonds at the C6-position, significantly expanding the accessible chemical space.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

-

Deoxygenate the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired coupled product.

Part 3: Therapeutic Applications and Case Studies

The versatility of the this compound scaffold lends itself to the design of inhibitors for a variety of therapeutic targets.

Kinase Inhibitors

As previously mentioned, the pyrimidine core is a well-established scaffold for kinase inhibitors. The this compound moiety can be readily incorporated into kinase inhibitor designs.

Hypothetical Design of a Kinase Inhibitor:

A hypothetical kinase inhibitor could be designed where the 4-tert-butyl group occupies a hydrophobic pocket in the ATP-binding site, while the pyrimidine ring forms hydrogen bonds with the hinge region. The C6-position can be functionalized with a variety of substituents to interact with the solvent-exposed region, which can contribute to both potency and selectivity.

Caption: Hypothetical workflow for the synthesis of a kinase inhibitor.

Anticancer Agents

Beyond kinase inhibition, pyrimidine derivatives have demonstrated anticancer activity through various mechanisms.[1][2][3] The ability to rapidly generate diverse libraries of compounds from this compound makes it an attractive starting point for anticancer drug discovery.

| Compound Class | Target/Mechanism | Reported IC50 Values |

| Pyrido[2,3-d]pyrimidines | Various Kinases | Varies with substitution |

| Substituted Pyrimidines | Topoisomerase II | Micromolar range |

| Pyrimidine-hydrazones | Apoptosis Induction | Varies with substitution |

Central Nervous System (CNS) Agents

Recent studies have highlighted the potential of pyrimidine-based compounds as modulators of CNS targets, including serotonin and adenosine receptors.[7][8][9] The physicochemical properties of this compound derivatives can be fine-tuned to achieve the desired blood-brain barrier permeability required for CNS activity.

Hypothetical Synthetic Route to a CNS-Active Compound:

Caption: Proposed synthesis of a CNS-active compound.

Part 4: Structure-Activity Relationship (SAR) Insights

The development of potent and selective drug candidates relies on a thorough understanding of the SAR. For pyrimidine-based inhibitors, several key SAR trends have been observed.

Caption: Key SAR points for pyrimidine-based inhibitors.

Part 5: Conclusion and Future Perspectives